1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide
Description
This compound is a heterocyclic small molecule featuring a pyrimidine core substituted with a 1,2,4-triazole moiety at the 6-position. The piperidine-3-carboxamide group is linked to the pyrimidine ring, while the N-substituent is a 4-(trifluoromethoxy)benzyl group. The trifluoromethoxy substituent is notable for its electron-withdrawing properties, which may enhance metabolic stability and influence target binding affinity.
Properties
IUPAC Name |
1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]-N-[[4-(trifluoromethoxy)phenyl]methyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N7O2/c21-20(22,23)32-16-5-3-14(4-6-16)9-25-19(31)15-2-1-7-29(10-15)17-8-18(27-12-26-17)30-13-24-11-28-30/h3-6,8,11-13,15H,1-2,7,9-10H2,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZVBTDUOYEYLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCC4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide represents a novel class of chemical entities that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
This compound features a triazole and pyrimidine moiety, which are known for their diverse biological activities. The presence of a piperidine ring and a trifluoromethoxy benzyl group further enhances its pharmacological profile. The structural formula can be summarized as follows:
| Component | Structure |
|---|---|
| Triazole | Triazole Structure |
| Pyrimidine | Pyrimidine Structure |
| Piperidine | Piperidine Structure |
Anticancer Properties
Research indicates that compounds containing triazole and pyrimidine structures exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to inhibit cell proliferation in various cancer cell lines:
- HCT116 Cancer Cells : The compound demonstrated an IC50 value of 5.19 µM, indicating potent cytotoxicity against colorectal cancer cells .
- Mechanism of Action : The compound induces apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS), leading to mitochondrial membrane depolarization .
Antimicrobial Activity
The triazole moiety is also associated with antifungal and antibacterial activities. For example, triazole derivatives have shown effectiveness against various pathogens:
- Fungal Infections : Triazole-containing compounds are recognized for their antifungal properties against Candida species .
- Bacterial Infections : Certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Study 1: Anticancer Efficacy
A study conducted by Wei et al. synthesized a series of triazole-containing compounds that were evaluated for their anticancer effects. One derivative showed remarkable selectivity towards multidrug-resistant cancer cells, highlighting the potential of triazole derivatives in overcoming resistance mechanisms .
Study 2: Mechanistic Insights
In another investigation, the effects on cell migration and apoptosis were assessed using Transwell assays. The results indicated that treatment with the compound significantly reduced the migration of HCT116 cells and altered the expression of key epithelial-to-mesenchymal transition markers .
Comparative Analysis
The following table summarizes the biological activities of various related compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidine/Pyridine Cores
- N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3): Structure: Replaces the triazolyl-pyrimidine core with a pyrazolo[3,4-b]pyridine system. The benzyl group is substituted with ethyl and methyl groups on the pyrazole ring. Molecular Weight: 374.4 g/mol (vs. ~463 g/mol for the target compound, assuming similar substituents). Key Differences: The absence of a trifluoromethoxy group reduces lipophilicity (clogP ~2.5 vs. estimated ~3.8 for the target compound).
1-(5H,6H,7H-cyclopenta[c]pyridazin-3-yl)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide :
- Structure : Features a cyclopenta-pyridazine core instead of pyrimidine. The pyrrolidinyl substituent on pyrimidine may enhance water solubility compared to the triazole group.
- Key Differences : The cyclopenta ring introduces steric bulk, likely reducing membrane permeability. Pyrrolidine’s basicity contrasts with the neutral triazole, affecting pharmacokinetics .
Substituent Effects on Pharmacological Profiles
Trifluoromethoxy vs. Sulfamoyl/Chloro Substituents :
- The 4-(trifluoromethoxy)benzyl group in the target compound offers improved metabolic stability over sulfamoyl (as in ’s compound) or chloro groups (e.g., 832741-13-6), which are prone to hydrolysis or oxidation.
- Electron-Withdrawing Effects : The -OCF3 group enhances π-π stacking with aromatic residues in binding pockets, a property absent in ethoxy or nitro substituents (e.g., 832741-16-9) .
Triazole vs. Tetrazole/Tetrazine Moieties :
- 1,2,4-Triazole in the target compound provides moderate hydrogen-bonding capacity, unlike tetrazole (’s 4j), which is highly acidic (pKa ~4.9) and may limit blood-brain barrier penetration.
- Tetrazine derivatives (e.g., ’s 4i) exhibit unique reactivity in click chemistry but are less stable in physiological conditions .
Table 1: Key Physicochemical and Structural Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
